1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
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Overview
Description
1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride, also known as EDBC, is a chemical compound that has been widely used in scientific research due to its unique properties. EDBC is a sulfonyl chloride derivative of benzoxazine, which is a heterocyclic compound with a nitrogen atom in the ring. EDBC is a white crystalline solid that is soluble in many organic solvents and has a melting point of 117-119°C.
Scientific Research Applications
Versatile Protecting and Activating Group for Amine Synthesis
A study by Sakamoto et al. (2006) highlights the use of a similar sulfonyl compound, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride, as a versatile sulfonating agent for amines. This compound facilitates the sulfonation of primary and secondary amines with high efficiency. It serves as a stable protecting group under various conditions and can be removed under specific acidic conditions, indicating potential applications for "1-ethyl-2,4-dioxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride" in amine synthesis and protection (Sakamoto et al., 2006).
Synthesis and Biological Screening
Research by Irshad et al. (2016) involves synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety, demonstrating the compound's potential for creating derivatives with varied biological activities. The study examines the synthesis process, characterization, and screening against various enzymes and bacterial strains, suggesting that similar sulfonamide derivatives of "this compound" could be explored for biological applications (Irshad et al., 2016).
Polymer Science and Material Applications
A novel sulfonic acid-containing benzoxazine monomer synthesized by Yao et al. (2014) for potential use in direct methanol fuel cells demonstrates the adaptability of benzoxazine derivatives in creating high-performance materials. This research underscores the relevance of sulfonic acid-containing benzoxazines in developing new materials with specific applications, suggesting that "this compound" could also be used to synthesize polymeric materials with unique properties (Yao et al., 2014).
Mechanism of Action
Target of Action
Many bioactive compounds work by interacting with specific proteins or enzymes in the body, often by binding to a specific site on the protein which interferes with its normal function. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The mode of action of a compound refers to how it affects its target. For example, it might inhibit an enzyme, blocking a biochemical reaction, or it might activate a receptor, triggering a signal transduction pathway .
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways. For example, they might interfere with the synthesis or degradation of certain molecules, or alter signal transduction pathways. The specific pathways affected depend on the compound’s target and mode of action .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). Factors that can affect the pharmacokinetics of a compound include its chemical properties, the route of administration, and the patient’s physiology .
Result of Action
The result of a compound’s action depends on its target and mode of action. It might lead to the death of harmful cells (as in the case of an antibiotic), the relief of symptoms (as in the case of an analgesic), or the correction of a biochemical imbalance (as in the case of a drug for a metabolic disorder) .
Action Environment
The action of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its interactions with its target .
properties
IUPAC Name |
1-ethyl-2,4-dioxo-3,1-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO5S/c1-2-12-8-4-3-6(18(11,15)16)5-7(8)9(13)17-10(12)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKBMNAHGGJMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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